Molecular Weight & Lipophilicity Gain Over Des‑Thio Analog: Procurement Specification Rationale
N-(4-Bromophenyl)-2-(p-tolylthio)acetamide (MW 336.25) is 122.19 Da heavier than its des‑thio analog N-(4‑bromophenyl)acetamide (MW 214.06) and 154.99 Da heavier than the des‑bromo analog 2‑(p‑tolylthio)acetamide (MW 181.26), indicating significantly higher lipophilicity and altered membrane permeability potential .
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | MW 336.25 g·mol⁻¹ |
| Comparator Or Baseline | N-(4-bromophenyl)acetamide MW 214.06 g·mol⁻¹; 2-(p-tolylthio)acetamide MW 181.26 g·mol⁻¹ |
| Quantified Difference | +122.19 vs. des‑thio analog; +154.99 vs. des‑bromo analog |
| Conditions | Calculated from molecular formula; experimental logP not publicly available. |
Why This Matters
Procurement decisions relying solely on core scaffold identity risk selecting a compound with substantially different permeability and distribution characteristics, potentially invalidating biological assay results.
